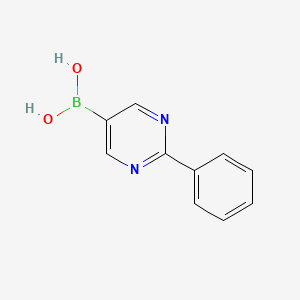![molecular formula C10H11N3O B13116549 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and three methyl groups attached at positions 2, 3, and 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes, amines, and ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium acetate, and requires heating to facilitate the formation of the pyridopyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridopyrazines .
Applications De Recherche Scientifique
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and fluorescent materials.
Mécanisme D'action
The mechanism of action of 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with a similar core structure but different substituents.
Furazano[3,4-b]pyrazine: Another heterocyclic compound with a fused pyrazine ring, but with different functional groups and properties.
Uniqueness
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific substitution pattern and the presence of three methyl groups. This structural feature imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2,3,8-trimethyl-6H-pyrido[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C10H11N3O/c1-5-4-11-10(14)9-8(5)12-6(2)7(3)13-9/h4H,1-3H3,(H,11,14) |
Clé InChI |
IPOASNGECBIYSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=O)C2=NC(=C(N=C12)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)


![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)






